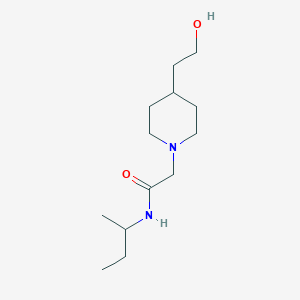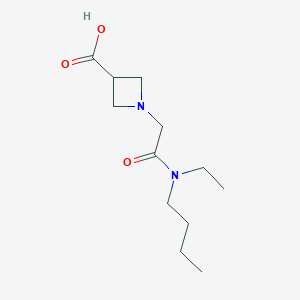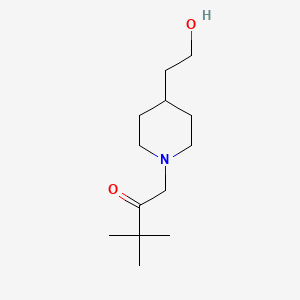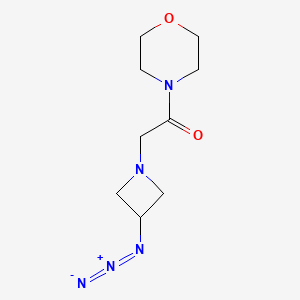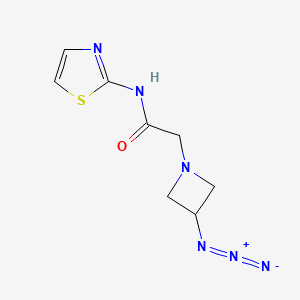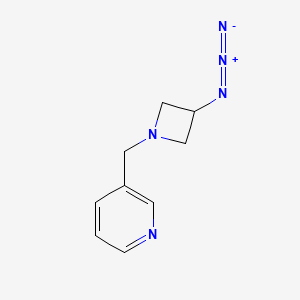
3-((3-Azidoazetidin-1-yl)metil)piridina
Descripción general
Descripción
3-((3-Azidoazetidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-Azidoazetidin-1-yl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-Azidoazetidin-1-yl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
“3-((3-Azidoazetidin-1-yl)metil)piridina” sirve como precursor en la síntesis de varios compuestos heterocíclicos, particularmente pirazolopiridinas . Estos compuestos son estructuralmente similares a las bases de purina y se han explorado por su potencial en la química medicinal debido a su versatilidad en los patrones de sustitución y la actividad biológica.
Aplicaciones Biomédicas
Los derivados del compuesto, como las 1H-pirazolo[3,4-b]piridinas, se han estudiado ampliamente por sus aplicaciones biomédicas . Exhiben una gama de bioactividades que incluyen actividades antibacterianas, antivirales, antituberculosas, antifúngicas, antioxidantes, anticonvulsivantes, antidepresivas, antiinflamatorias, antihipertensivas y anticancerígenas.
Desarrollo de Químicosensores
Los derivados de piridina, incluidos los relacionados con “this compound”, se han utilizado para desarrollar químicosensores . Estos químicosensores son capaces de detectar varios cationes y aniones con alta especificidad y sensibilidad, lo cual es crucial para el monitoreo ambiental y biológico.
Investigación Anticancerígena
Los análogos estructurales de “this compound” se han incorporado a complejos de rutenio, que han mostrado resultados prometedores en estudios anticancerígenos . Estos complejos se han probado contra varias líneas celulares cancerosas, ofreciendo información sobre nuevos tratamientos potenciales.
Investigación de Materiales Explosivos
Los compuestos con grupos azido, como “this compound”, son de interés en el campo de los materiales explosivos . Sus comportamientos térmicos y su estabilidad se estudian para desarrollar compuestos explosivos más seguros y eficientes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as spiro-azetidin-2-one derivatives, have been found to exhibit diversified biological and pharmacological activity . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Mode of Action
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been proposed for the treatment of various diseases, including cancer and cardiovascular diseases . The hypnotic effect of some of these compounds is based on blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Result of Action
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .
Análisis Bioquímico
Cellular Effects
The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress .
Molecular Mechanism
At the molecular level, 3-((3-Azidoazetidin-1-yl)methyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can lead to the inactivation of these enzymes, thereby altering cellular processes. Additionally, the azido group in 3-((3-Azidoazetidin-1-yl)methyl)pyridine can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can degrade into various byproducts, which may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival. At high doses, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration .
Metabolic Pathways
3-((3-Azidoazetidin-1-yl)methyl)pyridine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 3-((3-Azidoazetidin-1-yl)methyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-((3-Azidoazetidin-1-yl)methyl)pyridine can influence its activity and function, as well as its interaction with other biomolecules .
Subcellular Localization
The subcellular localization of 3-((3-Azidoazetidin-1-yl)methyl)pyridine is critical for its activity. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its specificity and efficacy .
Propiedades
IUPAC Name |
3-[(3-azidoazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-2-1-3-11-4-8/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSCZWKXUMRZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



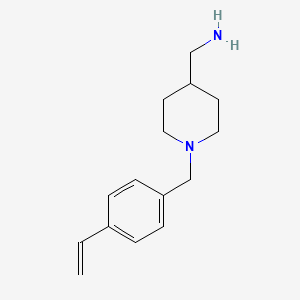
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)
